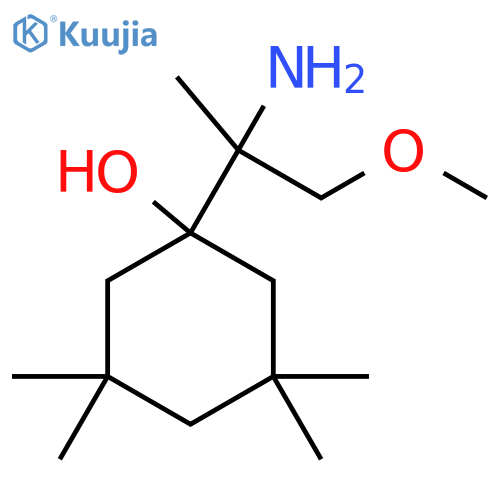Cas no 2171647-71-3 (1-(2-amino-1-methoxypropan-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol)

2171647-71-3 structure
商品名:1-(2-amino-1-methoxypropan-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol
1-(2-amino-1-methoxypropan-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(2-amino-1-methoxypropan-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol
- 2171647-71-3
- EN300-1643820
-
- インチ: 1S/C14H29NO2/c1-11(2)7-12(3,4)9-14(16,8-11)13(5,15)10-17-6/h16H,7-10,15H2,1-6H3
- InChIKey: WZCFPENBVPXBAY-UHFFFAOYSA-N
- ほほえんだ: OC1(C(C)(COC)N)CC(C)(C)CC(C)(C)C1
計算された属性
- せいみつぶんしりょう: 243.219829168g/mol
- どういたいしつりょう: 243.219829168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 55.5Ų
1-(2-amino-1-methoxypropan-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1643820-1.0g |
1-(2-amino-1-methoxypropan-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol |
2171647-71-3 | 1g |
$1500.0 | 2023-06-04 | ||
| Enamine | EN300-1643820-10.0g |
1-(2-amino-1-methoxypropan-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol |
2171647-71-3 | 10g |
$6450.0 | 2023-06-04 | ||
| Enamine | EN300-1643820-0.1g |
1-(2-amino-1-methoxypropan-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol |
2171647-71-3 | 0.1g |
$1320.0 | 2023-06-04 | ||
| Enamine | EN300-1643820-100mg |
1-(2-amino-1-methoxypropan-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol |
2171647-71-3 | 100mg |
$1320.0 | 2023-09-22 | ||
| Enamine | EN300-1643820-2500mg |
1-(2-amino-1-methoxypropan-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol |
2171647-71-3 | 2500mg |
$2940.0 | 2023-09-22 | ||
| Enamine | EN300-1643820-0.25g |
1-(2-amino-1-methoxypropan-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol |
2171647-71-3 | 0.25g |
$1381.0 | 2023-06-04 | ||
| Enamine | EN300-1643820-2.5g |
1-(2-amino-1-methoxypropan-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol |
2171647-71-3 | 2.5g |
$2940.0 | 2023-06-04 | ||
| Enamine | EN300-1643820-500mg |
1-(2-amino-1-methoxypropan-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol |
2171647-71-3 | 500mg |
$1440.0 | 2023-09-22 | ||
| Enamine | EN300-1643820-250mg |
1-(2-amino-1-methoxypropan-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol |
2171647-71-3 | 250mg |
$1381.0 | 2023-09-22 | ||
| Enamine | EN300-1643820-5000mg |
1-(2-amino-1-methoxypropan-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol |
2171647-71-3 | 5000mg |
$4349.0 | 2023-09-22 |
1-(2-amino-1-methoxypropan-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol 関連文献
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
2171647-71-3 (1-(2-amino-1-methoxypropan-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol) 関連製品
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 307-59-5(perfluorododecane)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
